3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a piperazin-1-yl group. These groups suggest that the compound could have interesting biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide . The pyrazolo[3,4-d]pyrimidin-1-yl group could be synthesized through a multistep process involving condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which could be involved in hydrogen bonding. The pyrazolo[3,4-d]pyrimidin-1-yl group is a fused ring system containing several nitrogen atoms, which could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could be alkylated, while the pyrazolo[3,4-d]pyrimidin-1-yl group could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of several nitrogen atoms could make the compound more polar, while the cyclohexyl group could contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h7-10,18-20H,1-6,11-17H2,(H,28,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJXPXQDVODCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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